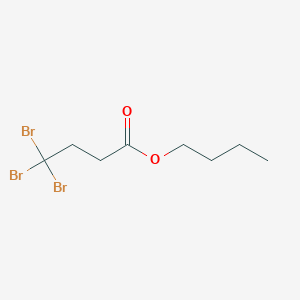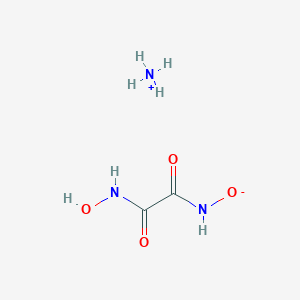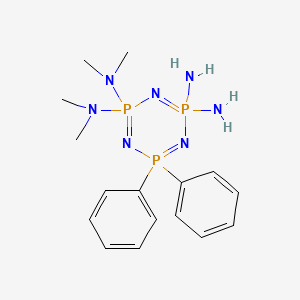![molecular formula C13H13ClO2 B14733909 2-[(2-Chloroethoxy)methoxy]naphthalene CAS No. 5409-86-9](/img/structure/B14733909.png)
2-[(2-Chloroethoxy)methoxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloroethoxy)methoxy]naphthalene is an organic compound with the molecular formula C13H13ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both chloroethoxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroethoxy)methoxy]naphthalene typically involves the reaction of 2-naphthol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol is replaced by the 2-chloroethoxy group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroethoxy)methoxy]naphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivatives.
Substitution: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-[(2-Chloroethoxy)methoxy]naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroethoxy)methoxy]naphthalene involves its interaction with specific molecular targets and pathways. The chloroethoxy group can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: Lacks the chloroethoxy group, making it less reactive in certain chemical reactions.
2-Chloronaphthalene: Lacks the methoxy group, affecting its solubility and reactivity.
2-Ethoxynaphthalene: Similar structure but with an ethoxy group instead of chloroethoxy, leading to different chemical properties.
Uniqueness
2-[(2-Chloroethoxy)methoxy]naphthalene is unique due to the presence of both chloroethoxy and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
5409-86-9 |
|---|---|
Molecular Formula |
C13H13ClO2 |
Molecular Weight |
236.69 g/mol |
IUPAC Name |
2-(2-chloroethoxymethoxy)naphthalene |
InChI |
InChI=1S/C13H13ClO2/c14-7-8-15-10-16-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2 |
InChI Key |
KWOHEQXLFDGBHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


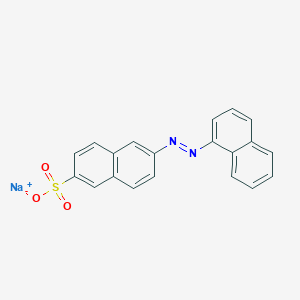
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
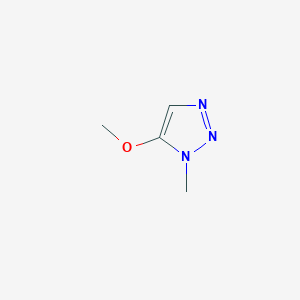
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
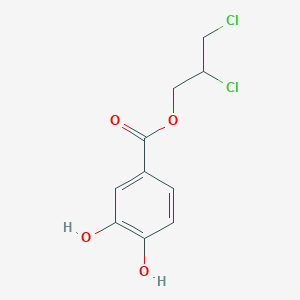
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
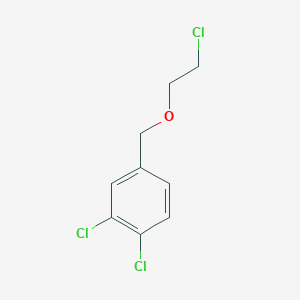
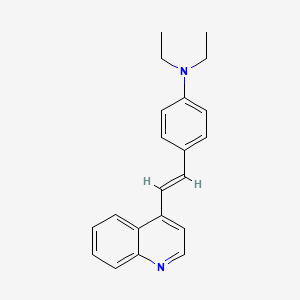
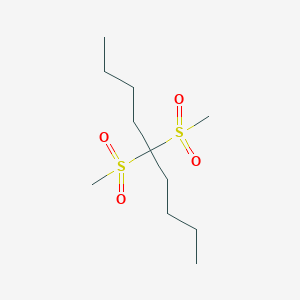

![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
